3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
Description
Properties
IUPAC Name |
3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3/c7-5-3-9-6-4-8-1-2-10(5)6/h3,8H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZUZCPFHOOQLFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NC=C2Br)CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80915002 | |
| Record name | 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80915002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
954239-19-1 | |
| Record name | 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80915002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of the Tetrahydroimidazo[1,2-a]pyrazine Core
Condensation Reactions: The bicyclic core can be formed by condensation of 2-aminopyrazines with α-halo or α-azido ketones or alcohols, which provide the necessary amino alcohol moiety for ring closure. This step often involves heating under reflux in solvents such as 1,4-dioxane or dimethylformamide (DMF).
Catalysts and Bases: Palladium-catalyzed coupling reactions have been employed in related systems to introduce aryl or heteroaryl substituents on the imidazo[1,2-a]pyrazine scaffold. Catalysts such as palladium(II) acetate combined with ligands like triphenylphosphine or 1,1'-bisdiphenylphosphinoferrocene (dppf) are used in the presence of bases such as cesium carbonate or sodium carbonate.
Copper(I) Salts: Copper(I) iodide or copper(I) chloride can be used as co-catalysts in coupling reactions to facilitate C-N bond formation during the synthesis of substituted imidazo[1,2-a]pyrazines.
Detailed Reaction Conditions and Optimization
Summary Table of Preparation Methods
| Methodology | Key Reagents/Catalysts | Advantages | Limitations |
|---|---|---|---|
| Condensation of amino alcohols | Amino alcohols, pyrazine derivatives | Straightforward ring formation | Requires precise control of conditions |
| Palladium-catalyzed cyclization | Pd(OAc)2 + PPh3 or dppf, Cs2CO3 | High selectivity and yield | Sensitive to moisture and air |
| Copper(I)-assisted coupling | CuI or CuCl co-catalyst | Facilitates C-N bond formation | Requires optimization for each substrate |
| Electrophilic bromination | NBS or Br2 | Direct introduction of bromine | Potential for over-bromination |
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and a suitable base.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted imidazo[1,2-a]pyrazine derivatives.
Scientific Research Applications
Sleep Modulation
Research indicates that 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine acts as an antagonist of orexin receptors (OX1 and OX2), which are crucial in regulating wakefulness and energy homeostasis. In animal models, this compound has been shown to:
- Decrease alertness.
- Increase time spent in both REM and NREM sleep.
- Enhance memory function and alleviate symptoms related to post-traumatic stress disorder (PTSD) .
Cognitive Enhancement
Studies have demonstrated that this compound may improve cognitive functions in various models. Its potential utility in treating cognitive dysfunctions associated with psychiatric disorders suggests a promising avenue for further research .
Stress Response Modulation
The compound may modulate stress-related behaviors, indicating its potential for treating stress-related syndromes and addictions. This aspect of its pharmacological profile is particularly relevant for developing therapeutic strategies for anxiety disorders .
Anticancer and Antimicrobial Potential
The structural characteristics of this compound make it a candidate for developing new antimicrobial and anticancer agents. Preliminary studies suggest that derivatives of this compound could exhibit enhanced biological activities against various cancer cell lines .
Kidney Protection
A notable study highlighted the compound's efficacy as a transient receptor potential canonical 5 (TRPC5) inhibitor. This suggests additional pathways through which it may exert protective effects in kidney diseases .
Synthesis of Derivatives
The unique imidazo[1,2-a]pyrazine framework allows for the synthesis of various derivatives that may possess enhanced pharmacological properties. Research into synthetic routes has revealed methods to create high-purity derivatives suitable for further biological testing .
Case Studies and Findings
The following table summarizes key findings from studies involving this compound:
| Biological Activity | Observations |
|---|---|
| Sleep Modulation | Increases REM/NREM sleep; decreases alertness |
| Cognitive Enhancement | Improves memory function in animal models |
| Stress Response | Potential treatment for PTSD and stress-related disorders |
| Kidney Protection | Efficacy demonstrated in renal injury models |
Mechanism of Action
3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is compared with other similar compounds, such as 3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine and 3-fluoro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine. These compounds share a similar core structure but differ in the halogen atom present at the 3-position. The presence of different halogens can influence the reactivity and biological activity of the compounds, highlighting the uniqueness of this compound.
Comparison with Similar Compounds
Core Heterocycle Variations
Key Differences :
- Pyrazine vs. Pyrimidine/Pyridine: The pyrazine core (two adjacent nitrogen atoms) imparts distinct electronic properties compared to pyrimidine (two non-adjacent nitrogens) or pyridine (one nitrogen). Pyrimidine analogs with hydrazone substituents show enhanced antibacterial activity due to improved membrane penetration.
Substituent Modifications
Key Insights :
- Bromine at C3 : Enhances electrophilicity and steric bulk, favoring covalent or allosteric interactions with Gαq proteins. In contrast, C2-aryl groups (e.g., phenyl) in imidazo[1,2-a]pyrazines facilitate π-π stacking in kinase binding pockets (e.g., interactions with Gly28 and Cys106).
- Electron-Withdrawing Groups : The trifluoromethyl group (CF3) at C2 in HDAC6 inhibitors improves selectivity via hydrophobic interactions in the enzyme channel.
Physicochemical Data
Target Compound
- Gαq-Protein Inhibition: BIM-46174 (monomer) and BIM-46187 (dimer) block Gαq signaling, showing promise in cancer therapy.
Analogs
- Antibacterial : Pyrimidine-hydrazones inhibit Staphylococcus aureus (MIC: 4–16 µg/mL).
- Anticancer : C2-pyridinyl derivatives target kinase ATP-binding sites (e.g., interaction with Cys106).
- HDAC6 Inhibition: Trifluoromethyl-substituted compounds show nanomolar potency and >100-fold selectivity over HDAC8.
Biological Activity
3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (CAS No. 954239-19-1) is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by various studies and data.
- Molecular Formula : C₆H₈BrN₃
- Molecular Weight : 238.51 g/mol
- Synonyms : 3-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyrazine hydrochloride
Research indicates that this compound acts primarily as an antagonist of orexin receptors (OX1 and OX2). Orexins are neuropeptides involved in regulating arousal, wakefulness, and appetite. The antagonism of these receptors has implications for treating sleep disorders and conditions related to stress and anxiety.
Key Findings:
- Sleep Disorders : The compound has been shown to decrease alertness and increase time spent in REM and NREM sleep in animal models .
- Cognitive Enhancement : In studies involving rats, it was found to enhance memory function and showed efficacy in models of post-traumatic stress disorder (PTSD) .
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
Case Studies
- Orexin Receptor Antagonism :
- Neuroprotective Effects :
Safety and Toxicology
While the compound exhibits promising biological activities, safety evaluations are crucial for its therapeutic application. The material safety data sheets (MSDS) indicate that the compound may cause irritation upon contact with skin or eyes; however, no significant endocrine disrupting properties have been reported .
Q & A
Q. What are the optimal synthetic routes for 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, and how do reaction conditions influence yield?
The synthesis typically involves bromination of the parent imidazo[1,2-a]pyrazine scaffold. A common method is electrophilic aromatic substitution using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under reflux, achieving yields of 70–85% . For saturated derivatives, hydrogenation of the imidazo[1,2-a]pyrazine precursor with PtO₂ in 2-methoxyethanol under 4 bar H₂ at 20°C provides the tetrahydro form (76% yield) . Reaction temperature, catalyst loading, and solvent choice critically affect purity and yield due to competing side reactions (e.g., over-bromination or ring-opening).
Q. How can researchers characterize the regioselectivity of bromination in imidazo[1,2-a]pyrazine derivatives?
Regioselectivity is determined by the electron density distribution in the aromatic ring. Bromination at the 3-position is favored due to the directing effects of the nitrogen atoms in the pyrazine ring. Confirmation requires ¹H/¹³C NMR and X-ray crystallography. For example, in imidazo[1,2-a]pyrazine, bromination at the 3-position is confirmed by a deshielded singlet in ¹H NMR (~δ 8.2 ppm) and a distinct C-Br coupling in ¹³C NMR (~δ 110 ppm) .
Q. What analytical techniques are essential for confirming the structure and purity of this compound?
- NMR spectroscopy : ¹H and ¹³C NMR identify substitution patterns and ring saturation.
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 217.02 for C₇H₈BrN₃).
- HPLC : Purity assessment using reverse-phase columns (≥97% purity threshold for research-grade material).
- X-ray diffraction : Resolves ambiguities in regiochemistry for crystalline derivatives .
Advanced Research Questions
Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
The C-Br bond enables palladium-catalyzed cross-coupling. For example, Suzuki reactions with arylboronic acids proceed efficiently using Pd(PPh₃)₄ in THF/H₂O at 80°C, yielding biaryl derivatives. The reaction’s success depends on ligand choice (e.g., XPhos enhances efficiency for electron-deficient partners) and the absence of competing nucleophiles. Yields range from 60–90%, with regioselectivity confirmed by NOESY or COSY NMR .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Discrepancies in antimicrobial or enzyme inhibition data often arise from:
- Assay variability : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or cell lines.
- Solubility issues : Use of DMSO carriers >1% can artifactually suppress activity.
- Structural analogs : Compare with 5-Bromo-6-methylimidazo[1,2-a]pyrazine, which shows MIC = 32 µg/mL against S. aureus due to enhanced membrane penetration .
Standardize protocols using CLSI guidelines and validate via dose-response curves .
Q. How can computational modeling guide the design of derivatives with improved target binding?
- Docking studies : Use AutoDock Vina to predict interactions with enzymes (e.g., bacterial dihydrofolate reductase). The bromine atom’s electronegativity enhances halogen bonding with active-site residues (e.g., Tyr 100).
- QSAR models : Correlate substituent effects (e.g., logP, polar surface area) with IC₅₀ values. For instance, electron-withdrawing groups at the 3-position improve inhibition of NaV1.7 channels by 10-fold .
Validate predictions with SPR (surface plasmon resonance) binding assays .
Q. What methodologies address low yields in catalytic hydrogenation steps during synthesis?
Low yields in tetrahydroimidazo ring formation often result from:
- Catalyst deactivation : Use fresh PtO₂ or switch to Pd/C with H₂ (30 psi).
- Impurities : Pre-purify the imidazo[1,2-a]pyrazine precursor via flash chromatography.
- Solvent optimization : Replace 2-methoxyethanol with EtOH/THF mixtures to reduce side reactions. Post-hydrogenation, employ silica-free purification to avoid decomposition .
Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?
- pH stability : Degrades rapidly in acidic conditions (pH <3) via ring-opening. Use neutral buffers (pH 6–8) for biological assays.
- Thermal stability : Decomposes above 150°C (TGA data). Store at –20°C under argon to prevent oxidation.
- Light sensitivity : Protect from UV exposure to avoid radical bromine loss .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
